molecular formula C22H24ClNO2 B4577538 2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride

2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride

Cat. No. B4577538
M. Wt: 369.9 g/mol
InChI Key: WWFPRYGEJRNRQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including the formation of salts and the influence of protonation on their geometry. For example, the synthesis of xylenoxyaminoalcohol derivatives, which share a similar structural motif, includes the formation of salts such as N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxy-1-phenylethan-2-aminium chloride. These syntheses demonstrate the complexity and precision required in forming such compounds, where factors like protonation significantly impact their molecular conformation and orientation of aromatic rings (Nitek et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their conformation and intermolecular interactions. Structural studies, enriched by the calculation of Hirshfeld surfaces and fingerprint plots, reveal the detailed geometric arrangements and how protonation affects the molecular linker between aromatic rings. This analysis underlines the importance of understanding the molecular structure for predicting the compound's reactivity and interactions (Nitek et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, reduction, and oxidation. For instance, the synthesis of related compounds like 2-((4-substituted phenyl) amino) benzaldehyde involves these steps, highlighting the reactivity of such molecular structures and the potential to form biologically active intermediates. The total yield from these reactions emphasizes the efficiency and potential for customization in synthesizing related compounds (Duan et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline form, are closely tied to their molecular structure. For example, the crystal packing in salt forms of similar molecules is dominated by intermolecular hydrogen bonds, forming chains and rings. These properties are crucial for understanding the compound's behavior in different environments and applications (Nitek et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure and the presence of specific functional groups. For instance, the presence of amino and hydroxyl groups in these compounds plays a significant role in their reactivity, allowing for a variety of chemical transformations. Studies focusing on similar compounds' synthesis and characterization provide insight into their potential applications and reactivity patterns (Duan et al., 2017).

Scientific Research Applications

Triarylamine-Bearing Poly (1, 4-phenylenevinylene)

A study by Takashi Kurata, Yong‐Jin Pu, and H. Nishide (2007) discusses the synthesis of Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] via the Gilch reaction. This polymer, featuring a pendant arylamine moiety, exhibits reversible redox properties and forms a stable aminium polyradical under oxidation. The research highlights the polymer's potential in creating high-spin organic materials with solvent-solubility and film-forming abilities, pointing towards applications in electronic and spintronic devices Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007.

Asymmetric Michael Addition Reactions

N. Prabagaran and G. Sundararajan (2002) described the use of (R,R)-(+)-2-[Benzyl-(2-hydroxy-2-phenylethyl)amino]-1-phenylethanol as a chiral ligand in synthesizing a lanthanum–sodium aminodiol complex. This complex serves as an effective asymmetric catalyst for Michael addition reactions, demonstrating the potential of such structures in facilitating chiral synthesis and enantioselective catalysis N. Prabagaran, G. Sundararajan, 2002.

Coordination Compounds as Catalysts

Research by Manas Sutradhar et al. (2020) on Cd(II) coordination compounds, synthesized using Schiff bases, shows these compounds as effective catalysts for the peroxidative oxidation of toluene and 1-phenylethanol. The study illustrates the potential of coordination compounds in enhancing the efficiency of oxidation reactions, which is crucial for the synthesis of fine chemicals and intermediates in various industrial processes Manas Sutradhar et al., 2020.

Phloretic Acid for Polybenzoxazine

A study by Acerina Trejo-Machin et al. (2017) investigates the use of phloretic acid, a phenolic compound, for the synthesis of benzoxazine polymers. This research underscores the application of renewable resources in creating materials with potential uses in coatings, adhesives, and composites, highlighting the shift towards more sustainable material science practices Acerina Trejo-Machin et al., 2017.

Renewable Benzyl Alcohol Production

S. Pugh and colleagues (2015) explored the biosynthesis of benzyl alcohol from glucose in Escherichia coli, demonstrating an innovative approach to producing valuable aromatic chemicals from renewable resources. This research highlights the intersection of biotechnology and chemical synthesis, offering pathways to more sustainable chemical production methods S. Pugh et al., 2015.

properties

IUPAC Name

1-phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2.ClH/c24-21(19-11-5-2-6-12-19)16-23-15-20-13-7-8-14-22(20)25-17-18-9-3-1-4-10-18;/h1-14,21,23-24H,15-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFPRYGEJRNRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCC(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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